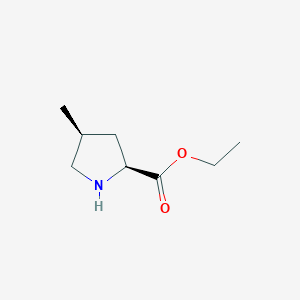

L-Proline, 4-methyl-, ethyl ester, cis-

Description

L-Proline, 4-methyl-, ethyl ester, cis- is a derivative of the cyclic secondary amino acid L-proline, modified by a methyl group at the 4th position of the pyrrolidine ring and an ethyl ester group at the carboxyl terminus. The cis configuration refers to the spatial arrangement of the 4-methyl group relative to the ester moiety, which influences its conformational stability and intermolecular interactions. This compound is primarily utilized as a chiral building block in organic synthesis and pharmaceutical research, particularly in the design of prodrugs, catalysts, and receptor-targeted molecules .

- Esterification: Reacting 4-methyl-L-proline with ethanol under acidic or coupling agent-mediated conditions (e.g., EDC) .

- Hydroxy Group Substitution: Using mesylates or tosylates of δ-hydroxy-L-norvaline esters, followed by cyclization to form the pyrrolidine ring .

Properties

CAS No. |

745769-71-5 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl (2S,4S)-4-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |

InChI Key |

DIBKCNKVDZNMDH-BQBZGAKWSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H](CN1)C |

Canonical SMILES |

CCOC(=O)C1CC(CN1)C |

Origin of Product |

United States |

Preparation Methods

Esterification of L-Proline to Ethyl Ester

A common initial step is the conversion of L-proline to its ethyl ester form. This is typically achieved by reaction with thionyl chloride in ethanol under controlled temperature conditions (10–15 °C), followed by heating at 40 °C for 10–12 hours. The reaction mixture is then concentrated and neutralized with triethylamine to pH 7–8, followed by filtration to remove salts and obtain L-proline ethyl ester as a key intermediate.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Ethanol, Thionyl chloride (10–15 °C) | Esterification of L-proline | Formation of L-proline ethyl ester |

| 2 | Heat at 40 °C for 10–12 h | Completion of reaction | Concentrated ester solution |

| 3 | Triethylamine (pH adjustment) | Neutralization and salt removal | Purified L-proline ethyl ester |

Stereoselective Functionalization at the 4-Methyl Position

The cis-4-methyl configuration is preserved or introduced via stereospecific reactions such as Mitsunobu reactions or intramolecular cyclizations. For example, starting from N-Boc-4-hydroxy-L-proline methyl ester, Mitsunobu reactions can invert stereochemistry selectively to yield the desired cis- isomer. However, such methods often require chromatographic purification and may have limited industrial scalability due to cost and complexity.

Alternatively, oxidation and reduction sequences have been employed, where the hydroxy group at the 4-position is oxidized (e.g., using Tempo catalysis with sodium hypochlorite) to a ketone intermediate, followed by stereoselective reduction with agents like sodium borohydride or lithium borohydride to yield the cis-4-methyl derivative with high stereochemical fidelity.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | N-Boc-4-hydroxy-L-proline methyl ester | Starting material | Protected hydroxyproline ester |

| 2 | Tempo catalyst, NaOCl (oxidation) | Oxidation of 4-hydroxy to ketone | Intermediate ketone derivative |

| 3 | NaBH4 or LiBH4 (reduction) | Stereoselective reduction | cis-4-methyl L-proline derivative |

Reduction of L-Proline Ethyl Ester to L-Prolinol and Further Derivatization

A method involving reduction of L-proline ethyl ester in methanol with sodium borohydride in the presence of lithium chloride at low temperatures (5–10 °C) has been reported. This mild reduction yields L-prolinol derivatives while preserving stereochemistry. Post-reaction workup includes acid hydrolysis, pH adjustment, extraction with dichloromethane, drying over anhydrous sodium sulfate, and distillation to isolate pure L-prolinol compounds.

This method is notable for its mild reaction conditions, environmental safety (no solid waste), and good yield, making it suitable for scale-up.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | L-proline ethyl ester in methanol, LiCl (5–10 °C) | Activation and stabilization | Reaction mixture preparation |

| 2 | Gradual addition of NaBH4 (20–25 °C, 2–2.5 h) | Reduction of ester to alcohol | Formation of L-prolinol |

| 3 | Acid hydrolysis, pH adjustment, extraction | Purification and isolation | Pure L-prolinol after distillation |

Comparative Summary Table of Preparation Methods

| Method Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Esterification with thionyl chloride in ethanol | Thionyl chloride, ethanol, 10–40 °C | Simple, scalable, good yield | Requires careful pH control |

| Oxidation-reduction sequence for cis-4-methyl | Tempo catalyst, NaOCl, NaBH4/LiBH4 | High stereoselectivity, mild conditions | Multi-step, purification needed |

| Reduction of L-proline ethyl ester to prolinol | NaBH4, LiCl, methanol, 5–25 °C | Mild, environmentally friendly | Specific to alcohol derivatives |

| Automated radiosynthesis of protected derivatives | N-Boc protection, fluorination agents | High purity, automation friendly | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

L-Proline, 4-methyl-, ethyl ester, cis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted esters depending on the nucleophile used.

Scientific Research Applications

L-Proline, 4-methyl-, ethyl ester, cis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Proline, 4-methyl-, ethyl ester, cis- involves its interaction with various molecular targets, primarily enzymes. The compound can act as a substrate or inhibitor, depending on the enzyme and the specific reaction conditions . The pyrrolidine ring structure allows it to fit into enzyme active sites, influencing the enzyme’s activity and the overall biochemical pathway .

Comparison with Similar Compounds

Structural and Functional Analogues

Physicochemical Properties

- Lipophilicity: Ethyl esters (e.g., L-proline ethyl ester) exhibit moderate log P values (~1.5–2.0), balancing solubility and membrane permeability. Increasing the ester alkyl chain (e.g., isopropyl) raises lipophilicity but may reduce aqueous solubility . Substituents at the 4-position (methyl, hydroxy, phenoxy) further modulate polarity. For example, the 4-hydroxy group in cis-4-hydroxy-L-proline methyl ester hydrochloride increases hydrophilicity .

Thermal Stability :

- Proline esters with aromatic groups (e.g., benzyl) show higher thermal stability (>200°C) compared to aliphatic esters .

Biological Activity

L-Proline, 4-methyl-, ethyl ester, cis- (commonly referred to as cis-4-Methylproline) is a non-proteinogenic amino acid derivative that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthesis methods, and potential applications in medicinal chemistry.

Structural Characteristics

The cis-4-Methylproline structure features a pyrrolidine ring with a methyl group at the 4-position and an ethyl ester group. This configuration enhances its conformational rigidity compared to other proline derivatives, making it a valuable scaffold in drug design and protein engineering.

1. Receptor Interactions and Pharmacological Effects

Research indicates that cis-4-Methylproline can influence receptor binding and activity. For example, it has been incorporated into peptide analogues that demonstrate enhanced binding affinity to opioid receptors. The presence of the proline residue in these peptides is crucial for maintaining the correct spatial orientation necessary for receptor interaction .

Table 1: Binding Affinity of Peptide Analogues Containing cis-4-Methylproline

| Peptide Analogue | μ-Receptor Binding Affinity (nM) | δ-Receptor Binding Affinity (nM) |

|---|---|---|

| Original Peptide | 50 | 200 |

| Peptide with cis-4-Methylproline | 30 | No significant binding |

These findings suggest that modifying peptides with cis-4-Methylproline can enhance their efficacy as analgesics by increasing selectivity towards μ-opioid receptors while reducing affinity for δ-receptors .

2. Cellular Effects

In cellular studies, L-Proline derivatives have been shown to influence stem cell differentiation. Specifically, cis-4-Methylproline has been reported to induce differentiation in embryonic stem cells (ES cells), promoting changes in morphology and gene expression associated with ectodermal lineage commitment. The mechanism appears to involve activation of the mTOR signaling pathway, which is crucial for cellular growth and differentiation .

3. Synthesis and Applications

The synthesis of cis-4-Methylproline has been optimized through various methods, including chiral HPLC techniques to ensure high diastereoselectivity . This compound serves as a versatile building block in the synthesis of cyclic peptides and other biologically active molecules. Its conformational properties make it particularly useful in designing inhibitors for various biological targets.

Case Study 1: Opioid Peptide Analogues

A study evaluated the effects of incorporating cis-4-Methylproline into opioid peptide analogues. The modified peptides exhibited improved analgesic properties compared to their unmodified counterparts, demonstrating a significant reduction in pain response in animal models .

Case Study 2: Stem Cell Differentiation

Another investigation focused on the role of cis-4-Methylproline in enhancing the differentiation of ES cells into neural precursors. The study found that supplementation with this compound led to a marked increase in neuronal marker expression, indicating its potential utility in regenerative medicine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.